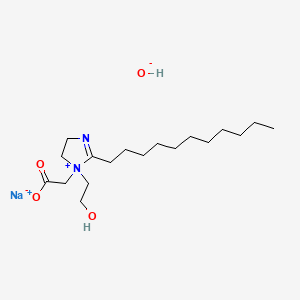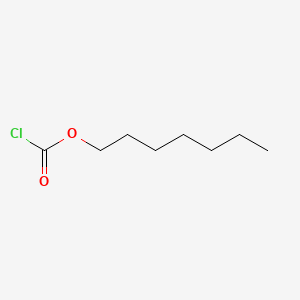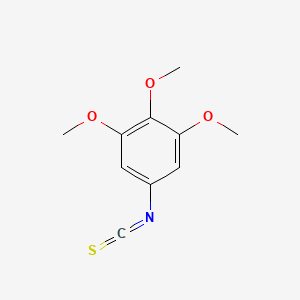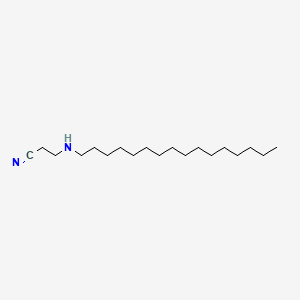
Ethyl trifluoromethanesulfonate
Descripción general
Descripción
Ethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C3H5F3O3S. It is a colorless to yellow liquid known for its strong ethylating properties. This compound is widely used in organic synthesis due to its ability to introduce an ethyl group into various compounds. Its high reactivity makes it a valuable reagent in numerous chemical reactions .
Mecanismo De Acción
Target of Action
Ethyl trifluoromethanesulfonate (EtOTf) is a useful reagent used in organic synthesis . It is primarily targeted at a variety of compounds where it can be used to introduce an ethyl group . It is also a good leaving group, which makes it useful in a variety of other reactions, such as nucleophilic substitutions and eliminations .
Mode of Action
The mode of action of EtOTf involves direct alkylation of organic bases (amines, phosphines or heterocyclic compounds) with this compound . This reaction is facilitated by the strong electron-withdrawing ability of the trifluoromethanesulfonyl group, which makes it more reactive than conventional alkylating agents, such as chlorides or alkyl sulfonates .
Biochemical Pathways
The primary biochemical pathway involved in the action of EtOTf is the deesterification of sulfonylurea herbicides . The initial degradation products of certain sulfonylurea herbicides by certain strains were identified as corresponding deesterified derivatives, indicating a primary pathway of the deesterification of these herbicides .
Result of Action
The result of EtOTf’s action is the formation of a new compound with an introduced ethyl group . In the context of its use as a precursor to prepare ionic liquids with triflate anions, it results in the formation of the desired ionic liquid with a triflate anion .
Action Environment
The action of EtOTf can be influenced by various environmental factors. For instance, it is known to be moisture and air sensitive . Therefore, reactions involving EtOTf are typically carried out under anhydrous conditions and in an inert atmosphere to prevent its decomposition . Furthermore, due to its reactivity, EtOTf and other triflates need to be synthesized and handled under mild conditions to avoid side reactions such as elimination and rearrangement .
Análisis Bioquímico
Biochemical Properties
Ethyl trifluoromethanesulfonate plays a significant role in biochemical reactions, primarily as an ethylating agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to react with nucleophiles such as amines and alcohols, forming ethylated products. This reaction is facilitated by the strong leaving group ability of the triflate anion. This compound is also used in the synthesis of ionic liquids, where it reacts with selected amines in the presence of a base to form ionic liquids with triflate anions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the production of 1,3-propanediol from crude glycerol by microbial consortia, indicating its impact on metabolic pathways . Additionally, its strong ethylating properties can lead to modifications in cellular proteins and nucleic acids, potentially altering their function and activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to act as an ethylating agent. It forms covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins or the hydroxyl groups of nucleic acids. This ethylation can lead to changes in the structure and function of these biomolecules, affecting their activity and interactions . The triflate anion, being a good leaving group, facilitates these reactions by stabilizing the transition state and enhancing the reaction rate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. It is known to be sensitive to moisture and air, which can lead to hydrolysis and degradation . Over time, this can result in a decrease in its reactivity and effectiveness in biochemical reactions. Long-term studies have shown that this compound can be detected in vivo up to 4 hours after administration, indicating its relatively short-lived presence in biological systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as inhibiting the replication of HIV-1 virus . At higher doses, it can cause toxic or adverse effects, including severe skin burns and eye damage . These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as an ethylating agent. It is metabolized into trifluoroacetic acid by esterases, glycosidases, and/or oxidases . This metabolic conversion can influence the levels of metabolites and the overall metabolic flux within cells. The presence of trifluoromethanesulfonyl group enhances its reactivity, making it a potent agent in modifying metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its distribution is influenced by its chemical properties, such as its lipophilicity and reactivity. The compound’s ability to form covalent bonds with biomolecules can also affect its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, its ethylating activity can modify proteins and nucleic acids within the nucleus, affecting gene expression and cellular function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl trifluoromethanesulfonate can be synthesized by reacting trifluoromethanesulfonic anhydride with triethyl orthoformate. The reaction is typically carried out under an ice bath to maintain low temperatures, followed by a transfer to room temperature for completion. The reaction is monitored by nuclear magnetic resonance spectroscopy and is usually completed within 15 minutes. The product is then distilled under reduced pressure to obtain a colorless liquid with a high yield .
Industrial Production Methods: In industrial settings, this compound is produced by the direct alkylation of organic bases such as amines, phosphines, or heterocyclic compounds with this compound. This method is solvent- and halogen-free, making it environmentally friendly. The use of dimethyl and diethyl carbonate as sources for the ethyl groups further enhances the process’s efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl trifluoromethanesulfonate undergoes various chemical reactions, including nucleophilic substitutions and eliminations. Its strong electron-withdrawing trifluoromethanesulfonyl group enhances its reactivity compared to conventional alkylation reagents .
Common Reagents and Conditions:
Nucleophilic Substitution: this compound reacts with nucleophiles such as amines and alcohols under mild conditions to form ethylated products.
Elimination Reactions: It can also undergo elimination reactions to form alkenes in the presence of bases.
Major Products: The major products formed from these reactions include ethylated amines, ethers, and alkenes, depending on the specific nucleophile and reaction conditions used .
Aplicaciones Científicas De Investigación
Ethyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce ethyl groups into various compounds.
Biology and Medicine: this compound has shown potential as an antiviral agent, particularly in inhibiting the replication of HIV-1 virus.
Industry: The compound is utilized in the production of synthetic resins such as polyurethane and polyacrylate.
Comparación Con Compuestos Similares
Ethyl trifluoromethanesulfonate is unique due to its strong electron-withdrawing trifluoromethanesulfonyl group, which significantly enhances its reactivity compared to other alkylation reagents. Similar compounds include:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
2,2,2-Trifluorothis compound: Contains a trifluoroethyl group, offering different reactivity and applications.
Phenyl trifluoromethanesulfonate: Contains a phenyl group, used in different types of organic synthesis reactions.
This compound stands out due to its specific reactivity and applications in both chemical synthesis and biological research.
Propiedades
IUPAC Name |
ethyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3O3S/c1-2-9-10(7,8)3(4,5)6/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVECLJDRPFNRRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059979 | |
| Record name | Ethyl trifluoromethanesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425-75-2 | |
| Record name | Ethyl 1,1,1-trifluoromethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=425-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl trifluoromethanesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl trifluoromethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]-](/img/structure/B1294882.png)







